5-Ethoxy-1-phenyltetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-1-phenyltetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various applications, including medicinal chemistry, material science, and coordination chemistry . The compound’s structure consists of a tetrazole ring substituted with a phenyl group at the 1-position and an ethoxy group at the 5-position.
Vorbereitungsmethoden
The synthesis of 5-Ethoxy-1-phenyltetrazole involves several methodologies. One common approach is the reaction of phenylhydrazine with ethyl orthoformate and sodium azide under acidic conditions . This method yields the desired tetrazole through a [3+2] cycloaddition reaction. Another approach involves the use of microwave-assisted synthesis, which offers a more efficient and eco-friendly route . Industrial production methods often employ heterogeneous catalysts and nanoparticles to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
5-Ethoxy-1-phenyltetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the tetrazole ring into amines or other reduced forms using reducing agents such as lithium aluminum hydride.
Photochemical Reactions: UV irradiation induces photochemical decomposition, leading to products like ethylcyanate and phenylazide.
Wissenschaftliche Forschungsanwendungen
5-Ethoxy-1-phenyltetrazole has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Ethoxy-1-phenyltetrazole involves its interaction with molecular targets through its tetrazole ring. The ring’s nitrogen atoms can coordinate with metal ions, making it an effective ligand in coordination chemistry . In biological systems, the tetrazole ring can mimic carboxylic acids, allowing it to interact with enzymes and receptors, thereby influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
5-Ethoxy-1-phenyltetrazole can be compared with other tetrazole derivatives such as:
1-Phenyl-1H-tetrazole-5-thiol: This compound has a thiol group instead of an ethoxy group, making it effective as a corrosion inhibitor.
5-Phenyl-1H-tetrazole: Lacks the ethoxy group, which affects its reactivity and applications.
1-Phenyl-1H-tetrazole-5-thione: Contains a thione group, offering different chemical properties and uses.
Eigenschaften
Molekularformel |
C9H10N4O |
---|---|
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
5-ethoxy-1-phenyltetrazole |
InChI |
InChI=1S/C9H10N4O/c1-2-14-9-10-11-12-13(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI-Schlüssel |
VAGALOMBDULHMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NN=NN1C2=CC=CC=C2 |
Synonyme |
5-ethoxy-1-phenyl-1H-tetrazole 5EPT cpd |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.